REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:4][C:5]2[O:10][CH:9]([C:11]([F:14])([F:13])[F:12])[C:8]([C:15]([OH:17])=[O:16])=[CH:7][C:6]=2[CH:18]=1.N[C@@H](CC1C=CC=CC=1)CO>CCCCCCC>[Cl:1][C:2]1[C:3]([C:19]([CH3:22])([CH3:21])[CH3:20])=[CH:4][C:5]2[O:10][C@H:9]([C:11]([F:13])([F:12])[F:14])[C:8]([C:15]([OH:17])=[O:16])=[CH:7][C:6]=2[CH:18]=1
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Name
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6-chloro-7-(1,1-dimethylethyl)-2-trifluoromethyl-2H-1-benzopyran-3-carboxylic acid
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Quantity
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11.4 g
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Type
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reactant
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Smiles
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ClC=1C(=CC2=C(C=C(C(O2)C(F)(F)F)C(=O)O)C1)C(C)(C)C
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Name
|
|
Quantity
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2.57 g
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Type
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reactant
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Smiles
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N[C@H](CO)CC1=CC=CC=C1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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CCCCCCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting suspension was filtered
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Reaction Time |
16 h |
Name
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solid
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Type
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product
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Smiles
|
ClC=1C(=CC2=C(C=C([C@H](O2)C(F)(F)F)C(=O)O)C1)C(C)(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |